Product packaging for Dermatolactone(Cat. No.:)

Dermatolactone

Cat. No.: B1250198
M. Wt: 248.32 g/mol
InChI Key: FZBGHAWOESBUMD-GYYYEOQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dermatolactone is a cytotoxic fungal sesquiterpene characterized by a novel carbon skeleton, first isolated from an Ascomycete fungus belonging to the Dermateaceae family . This compound is of significant interest in natural product and pharmacology research due to its demonstrated cytotoxic properties . As a structurally unique sesquiterpene, this compound serves as a valuable reference standard and investigative tool for researchers exploring the structure-activity relationships of bioactive fungal metabolites. Its novel skeleton provides a compelling template for studies in organic chemistry and chemical biology. This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not intended for use in diagnostic procedures, drug administration, or any form of human or animal personal use. It is the responsibility of the purchaser to ensure that their handling and application of this product comply with all relevant regulations and institutional guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B1250198 Dermatolactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,6aR)-3-(2-ethenyl-4,4-dimethylcyclopenten-1-yl)-3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-5-one

InChI

InChI=1S/C15H20O3/c1-4-9-6-15(2,3)7-11(9)12-8-17-14-10(12)5-13(16)18-14/h4,10,12,14H,1,5-8H2,2-3H3/t10-,12?,14-/m1/s1

InChI Key

FZBGHAWOESBUMD-GYYYEOQOSA-N

Isomeric SMILES

CC1(CC(=C(C1)C2CO[C@H]3[C@@H]2CC(=O)O3)C=C)C

Canonical SMILES

CC1(CC(=C(C1)C2COC3C2CC(=O)O3)C=C)C

Synonyms

dermatolactone

Origin of Product

United States

Discovery and Isolation

Dermatolactone was originally isolated from the extracts of an Ascomycete fungus from the Dermateaceae family. nih.gov Alongside this compound, researchers also identified 5-pentyl-2-furaldehyde, a compound previously found in the Basidiomycete Irpex lacteus. nih.govtandfonline.com The isolation process typically involves cultivation of the producing fungus in a suitable broth, followed by extraction of the culture filtrate and mycelium with organic solvents. Chromatographic techniques are then employed to separate and purify the individual compounds.

Chemical Structure and Properties

Dermatolactone is a sesquiterpene with the chemical formula C15H20O3. nih.gov Its structure is characterized by a novel and complex fused ring system. uni-regensburg.denih.gov The relative structure was initially determined using spectroscopic techniques, which revealed a unique carbon skeleton. uni-regensburg.de The absolute stereochemistry was later confirmed through total synthesis. uni-regensburg.de

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name (3aR,6aR)-3-(2-ethenyl-4,4-dimethylcyclopenten-1-yl)-3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-5-one
InChI InChI=1S/C15H20O3/c1-4-9-6-15(2,3)7-11(9)12-8-17-14-10(12)5-13(16)18-14/h4,10,12,14H,1,5-8H2,2-3H3/t10-,12?,14+/m1/s1

Data sourced from PubChem. nih.gov

Biosynthesis and Ecological Role

The biosynthesis of sesquiterpenes in fungi generally proceeds through the mevalonate (B85504) pathway, leading to the formation of farnesyl pyrophosphate, the universal precursor for all sesquiterpenes. While the specific enzymatic steps leading to the unique skeleton of Dermatolactone have not been fully elucidated, it is hypothesized to involve a series of complex cyclization and rearrangement reactions from this precursor.

The ecological role of this compound is not yet fully understood. As a secondary metabolite, it is likely produced by the fungus to interact with its environment. Its observed antimicrobial and cytotoxic activities suggest that it may function as a defense mechanism against competing microorganisms or as a deterrent to predation. uni-regensburg.denih.gov

Chemical Synthesis and Analog Development

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. libretexts.orgdeanfrancispress.comresearchgate.net This process is achieved through a series of "disconnections" of chemical bonds, which correspond to the reverse of known chemical reactions. libretexts.org For a complex molecule like dermatolactone, strategic disconnections are crucial for devising an efficient and logical synthetic plan. deanfrancispress.comelsevier.com

The core of this compound features a dense array of stereocenters and a fused ring system, presenting a considerable synthetic challenge. A primary disconnection strategy often targets the lactone ring, simplifying the molecule into a more linear precursor. Further disconnections can then be applied to the remaining carbocyclic framework. The choice of disconnections is guided by principles that aim to simplify the structure, often by breaking bonds at key functional groups or at the junction of rings. deanfrancispress.com This systematic deconstruction allows chemists to identify potential synthetic pathways and key intermediates. libretexts.org

Total Synthesis Approaches to the this compound Core Structure

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. nih.govwikipedia.org It serves as the ultimate confirmation of a proposed structure and provides a platform for the development of new synthetic methods. nih.gov Several research groups have reported the total synthesis of this compound, each employing unique strategies to construct its complex molecular framework. uni-regensburg.deresearchgate.net

Key Synthetic Transformations and Reaction Mechanisms (e.g., cyclopropanation, acid-mediated ring-opening/lactonization)

A common feature in many syntheses of this compound and related natural products is the strategic use of cyclopropanation followed by a ring-opening reaction. mdpi.comuni-regensburg.de The Simmons-Smith cyclopropanation, for instance, is a widely used method for the stereospecific conversion of alkenes into cyclopropanes. mdpi.com This reaction introduces a strained three-membered ring that can be selectively opened under acidic conditions. beilstein-journals.orguoguelph.ca

The acid-catalyzed ring-opening of a cyclopropanated intermediate can proceed through different mechanistic pathways, often leading to the formation of a key carbocationic species. beilstein-journals.org This intermediate can then be trapped by an internal nucleophile, such as a carboxylic acid, to form the characteristic lactone ring of this compound in a process known as lactonization. uni-regensburg.de The stereochemical outcome of these transformations is critical and is often controlled by the substrate's conformation and the reaction conditions.

Modern Catalytic Methods (e.g., visible light-mediated conjugate addition, decarboxylative cross-coupling)

Modern synthetic chemistry has seen the advent of powerful catalytic methods that enable more efficient and sustainable bond formations. nih.govsioc-journal.cn Visible-light photoredox catalysis has emerged as a particularly valuable tool. dlut.edu.cnjscimedcentral.com This approach utilizes light energy to drive chemical reactions, often under mild conditions. sioc-journal.cn

In the context of this compound synthesis, visible-light-mediated conjugate addition reactions can be employed to form key carbon-carbon bonds. nih.gov For example, a decarboxylative Giese reaction can be used to add a radical, generated from a carboxylic acid, to a Michael acceptor. nih.gov Similarly, decarboxylative cross-coupling reactions, often catalyzed by transition metals in conjunction with a photocatalyst, provide a powerful means to construct complex carbon skeletons. dlut.edu.cnresearchgate.net These methods offer advantages in terms of functional group tolerance and reaction efficiency. dlut.edu.cn

Stereoselective and Enantioselective Synthesis Methodologies

Given the chiral nature of this compound, controlling the stereochemistry during its synthesis is of paramount importance. numberanalytics.com Stereoselective synthesis refers to a reaction that preferentially results in one stereoisomer over another. uwindsor.caslideshare.net Enantioselective synthesis specifically focuses on producing a single enantiomer. numberanalytics.com

To achieve high levels of stereocontrol, chemists employ various strategies. These include the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical course of a reaction. Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. uwindsor.ca For instance, enzymatic transformations can be used to resolve racemic mixtures, providing access to enantiomerically pure starting materials. uni-regensburg.de The development of stereoselective and enantioselective methods has been crucial for the successful total synthesis of this compound and its stereoisomers. uni-regensburg.deresearchgate.net

Design and Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of natural products is a key strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. nih.govnih.gov By systematically modifying the structure of this compound, researchers can identify which parts of the molecule are essential for its biological activity.

The design of analogs often involves simplifying the core structure, introducing new functional groups, or altering the stereochemistry. nih.govresearchgate.net Synthetic routes developed for the total synthesis of the natural product can often be adapted to produce these analogs. nih.gov For example, by using different starting materials or reagents in key steps, a variety of derivatives can be accessed. This allows for a comprehensive investigation of how structural changes impact the compound's properties.

Convergent and Divergent Synthetic Strategies

In planning a multi-step synthesis, chemists can choose between a linear, convergent, or divergent approach. libretexts.org A linear synthesis builds the molecule step-by-step in a sequential manner.

A divergent synthesis starts from a common intermediate that can be elaborated into a variety of different target molecules. nih.govmdpi.com This strategy is particularly useful for creating a library of related compounds, such as the structural analogs of this compound. nih.gov By developing a "pluripotent" intermediate that serves as a branching point, chemists can efficiently generate a diverse set of molecules for biological screening. mdpi.com Both convergent and divergent strategies have been applied to the synthesis of complex natural products and their analogs, offering flexibility and efficiency in accessing these valuable compounds. nih.gov

Nematicidal Activity: In Vitro Efficacy Studies

In addition to its cytotoxic effects on mammalian cells, this compound has also been noted for its nematicidal properties. uni-regensburg.deresearchgate.net This activity has been observed in in vitro studies, suggesting its potential as a lead compound for the development of new nematicides.

In vitro assays are crucial for determining the efficacy of potential nematicidal agents. ekb.egresearchgate.net These studies typically involve exposing nematodes, such as the root-knot nematode Meloidogyne incognita, to various concentrations of the test compound and observing the effects on mortality and egg hatching. ekb.egnih.gov Several natural products, including extracts from fungi and plants, have demonstrated significant nematicidal activity in such assays. scielo.org.mx For instance, certain fungal metabolites have shown lethal activity against the infective larval stages of nematodes. scielo.org.mx The discovery of nematicidal activity in this compound places it among a growing list of natural compounds with potential applications in agriculture for the control of plant-parasitic nematodes. scielo.org.mxnih.gov

Evaluation in Nematode Model Systems

The nematicidal activity of this compound has been evaluated using the free-living nematode Caenorhabditis elegans as a model organism. researchgate.netembrapa.br C. elegans is widely used in preliminary screenings for anthelmintic compounds due to its physiological similarities to parasitic nematodes and its ease of cultivation in a laboratory setting. embrapa.brphylumtech.com

In an in vitro assay, this compound demonstrated toxicity towards C. elegans. researchgate.net Research has reported a lethal dose 50 (LD50) of 75 µg/mL for this compound against this nematode. researchgate.net Another study noted that at a concentration of 100 µg/mL, all tested C. elegans were deceased within one hour. researchgate.net These findings establish this compound as a compound with potent nematicidal properties in a key model system.

Nematicidal Activity of this compound against C. elegans

ConcentrationObservationSource
75 µg/mLLD50 (Lethal Dose for 50% of population) researchgate.net
100 µg/mL100% mortality after 1 hour researchgate.net

Proposed Mechanisms of Nematode Toxicity

The precise molecular mechanism by which this compound exerts its toxicity on nematodes is not yet fully elucidated. However, research into other natural nematicidal compounds provides potential analogous pathways. Many secondary metabolites from microbes and plants disrupt essential physiological processes in nematodes. mdpi.com Some compounds interfere with the nervous system, while others compromise the integrity of cellular barriers, leading to leakage of cytoplasmic contents. mdpi.com

For instance, toxins produced by nematophagous fungi and bacteria can act as virulence factors that are lethal to nematodes. nih.gov These can include a range of molecules from enzymes that degrade the nematode cuticle to small molecules that disrupt metabolic or neuromuscular function. nih.govfrontiersin.org Given that this compound is a secondary metabolite isolated from a fungus, its mode of action could potentially involve similar pathways, such as enzymatic disruption or direct toxic effects on the nematode's cells. researchgate.netresearchgate.net However, specific studies to confirm the exact target of this compound in nematodes are still required.

Other Potential Biological Activities in Research Contexts

Beyond its effects on nematodes, this compound has been investigated in the context of broader microbial interactions, stemming from research into its natural producer.

Exploration of Antifungal Properties in Phytopathogenic Models (derived from source organism research)

The investigation into the antifungal properties of natural compounds is a significant area of agricultural research, aimed at finding alternatives to synthetic fungicides for controlling plant diseases caused by phytopathogenic fungi. nih.govscirp.org Plant pathogens, including a wide array of fungi, are responsible for substantial losses in crop production. nih.govnih.gov These fungi employ various strategies, including the secretion of toxins and enzymes, to infect and colonize plant tissues. nih.govresearchgate.netjabonline.in

This compound is produced by the fungus Anthostomella sp., a member of the Xylariaceae family. researchgate.net Fungi from this family are known to produce a wide variety of secondary metabolites with diverse biological activities, including antifungal and antimicrobial properties. nih.gov While direct, specific studies detailing the antifungal spectrum of purified this compound against a wide range of phytopathogenic fungi are limited in the reviewed literature, the ecological context of its production by a fungus suggests a potential role in mediating interactions with other fungi in its environment. nih.gov Fungi often produce secondary metabolites to compete for resources and space, which can include inhibiting the growth of other competing fungi. nih.gov

Assessment of Interactions with Other Microorganisms

Microbial communities are complex ecosystems where interactions between different species, such as fungi and bacteria, are common and mediated by a variety of secreted molecules, including secondary metabolites. nih.govmdpi.com These interactions can be cooperative or competitive. microbenotes.comfrontiersin.org For example, some fungi produce compounds with antibacterial activity to gain a competitive advantage. nih.gov

Research into this compound has noted its cytotoxic activity, and it has also been evaluated for antibacterial effects. researchgate.netresearchgate.net One study reported that this compound exhibited activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net This finding indicates that the biological activity of this compound is not limited to eukaryotes like nematodes but also extends to prokaryotic organisms. Such broad-spectrum activity is characteristic of many secondary metabolites produced by microorganisms, which often serve as chemical defense agents in their natural habitat. nih.govplos.org The ability to affect both bacteria and nematodes suggests that this compound may play a role in shaping the microbial and microfaunal community in its immediate environment.

Summary of Other Investigated Biological Activities

Activity TypeTarget Organism/ModelObservationSource
AntibacterialBacillus subtilis (Gram-positive bacterium)Activity observed researchgate.net

Approaches for Identifying Molecular Targets

The initial phase of target identification for a novel compound like this compound typically employs unbiased, large-scale methods to generate hypotheses. These techniques survey the global changes within a cell upon treatment with the compound, pointing toward the pathways and specific proteins that are most affected. frontiersin.org

"Omics" technologies provide a system-wide snapshot of cellular responses to a chemical stimulus. By treating a relevant cell line (e.g., a human cancer cell line) with this compound, researchers can identify significant molecular changes that suggest target engagement or pathway modulation.

Proteomics: This approach analyzes the entire protein complement of a cell. Using techniques like mass spectrometry, a comparative analysis between this compound-treated and untreated cells can reveal changes in protein expression levels, post-translational modifications, or thermal stability. rsc.orgresearchgate.net Proteins that are significantly up- or down-regulated, or those that show altered stability, become prime candidates for being direct targets or key components of the affected pathway. benthamdirect.commdpi.com

Metabolomics: This technique profiles the complete set of small-molecule metabolites within a cell. frontiersin.org A shift in metabolite concentrations following this compound exposure can illuminate which metabolic pathways are perturbed, offering functional clues about the compound's mechanism of action. frontiersin.orgrsc.org For instance, a buildup of a specific substrate could imply the inhibition of a particular enzyme by this compound.

Table 1: Hypothetical Proteomic and Metabolomic Changes in Cancer Cells Treated with this compound
Molecule TypeMolecule NameObserved ChangePotential Implication
ProteinApoptosis Regulator BAXUp-regulatedInvolvement in the apoptotic pathway
ProteinCyclin-Dependent Kinase 2 (CDK2)Down-regulatedInterference with cell cycle progression
ProteinHeat Shock Protein 90 (HSP90)Decreased thermal stabilityPotential direct binding target
MetaboliteLactateDecreasedInhibition of glycolysis (Warburg effect)
MetaboliteN-AcetylaspartateIncreasedDisruption of cellular energy homeostasis

While omics profiling provides clues, direct biochemical methods are needed to "fish out" the specific proteins that physically interact with this compound. nih.gov These strategies are essential for distinguishing direct targets from downstream effects. researchgate.net

Affinity-Based Methods: These techniques rely on using the small molecule as "bait." A common approach is affinity chromatography, where this compound is chemically linked to a solid support (like a bead). A cell lysate is then passed over these beads, and proteins that bind to this compound are captured and subsequently identified by mass spectrometry. ufl.educreative-biolabs.com To minimize structural perturbations, modern methods often use "clickable" tags—small chemical handles that allow for the attachment of a reporter molecule (like biotin) after the binding event has occurred in a cellular context. rsc.org

Label-Free Methods: To avoid any potential interference from modifying the compound, label-free techniques have been developed. These methods detect target engagement by observing how the compound affects a protein's physical properties. mdpi.comnih.gov Prominent examples include the Cellular Thermal Shift Assay (CETSA), which measures how ligand binding increases a protein's melting point, and Drug Affinity Responsive Target Stability (DARTS), which assesses how binding protects a protein from being degraded by proteases. nih.govbenthamdirect.com

Table 2: Summary of Target Deconvolution Strategies for this compound
StrategyPrincipleAdvantageConsideration
Affinity ChromatographyImmobilized this compound captures binding proteins from cell lysate. creative-biolabs.comDirectly isolates interacting proteins.Immobilization might alter binding activity.
Activity-Based Protein Profiling (ABPP)A reactive probe identifies targets within a specific enzyme class. mdpi.comCaptures covalent interactions in a complex environment.Requires a suitable reactive group on the compound.
Cellular Thermal Shift Assay (CETSA)Binding of this compound stabilizes the target protein against heat-induced denaturation. mdpi.comLabel-free; confirms target engagement in cells.Not all binding events lead to significant thermal stabilization.
Drug Affinity Responsive Target Stability (DARTS)Binding of this compound protects the target protein from proteolysis. nih.govLabel-free; does not require thermal denaturation.Dependent on the presence of accessible protease cleavage sites.

Proteomics and Metabolomics Profiling

Computational Approaches to Molecular Interaction

Computational methods serve as a powerful bridge between high-throughput screening and focused experimental validation. Once a list of potential protein targets for this compound is generated, these in silico tools can be used to predict and analyze the molecular interactions in atomic detail, helping to prioritize the most promising candidates. creative-biolabs.comnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. istanbul.edu.tr Using the 3D structure of this compound and a hypothesized protein target (e.g., from the Protein Data Bank), docking algorithms can calculate the most likely binding pose and provide a score that estimates the strength of the interaction. ijpsr.com Analysis of the docked pose reveals key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. tandfonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted protein-ligand complex over time. mdpi.com By simulating the motions of all atoms in the complex within a simulated physiological environment, MD can confirm whether the binding pose predicted by docking is stable or if the ligand dissociates, providing a more rigorous evaluation of the proposed interaction.

Table 3: Hypothetical Molecular Docking Results for this compound Against Bcl-xL (an anti-apoptotic protein)
ParameterValue/Description
Docking Score (Binding Energy)-8.9 kcal/mol
Key Interacting ResiduesGly138, Arg139, Tyr195
Types of InteractionsHydrogen bond with Gly138; Hydrophobic interactions with the binding groove.
MD Simulation Stability (100 ns)Complex remained stable with RMSD < 2.0 Å.

Pharmacophore Modeling: This approach abstracts the essential steric and electronic features of a molecule that are necessary for its biological activity into a 3D model. d-nb.infonih.gov For this compound, a pharmacophore model might consist of specific hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions arranged in a precise geometry. nih.gov

Virtual Screening: The generated pharmacophore model can then be used as a 3D query to rapidly screen large digital libraries of compounds. frontiersin.org This can help identify other, structurally diverse molecules that might share the same mechanism of action. Alternatively, one can screen a library of known protein structures to find which ones have binding sites that match the this compound pharmacophore, thus generating new hypotheses for its molecular target. lilab-ecust.cn

Table 4: Hypothetical Pharmacophore Features for this compound
Feature TypeNumber of FeaturesRole in Binding
Hydrogen Bond Acceptor2Interaction with donor groups (e.g., -NH, -OH) in the protein.
Hydrophobic Center1Interaction with non-polar pockets in the protein.
Aromatic Ring0N/A for this molecule.

Molecular Docking and Dynamics Simulations

Experimental Validation of Molecular Interactions

The culmination of target identification efforts lies in the rigorous experimental validation of the hypotheses generated by screening and computational methods. nih.govd-nb.info These experiments are designed to confirm a direct, functionally relevant interaction between this compound and its putative target.

Biophysical Binding Assays: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold standards for confirming a direct physical interaction. nih.gov These methods allow for the precise measurement of binding kinetics and thermodynamics, yielding a dissociation constant (Kd) that quantifies the affinity between this compound and the purified target protein. A low Kd value (e.g., in the nanomolar to low micromolar range) provides strong evidence of a direct interaction. nih.gov

Cell-Based Functional Assays: To confirm that the identified target is relevant to the cytotoxic activity of this compound, its function can be manipulated in cells. For example, using techniques like RNA interference (siRNA) or CRISPR/Cas9 to reduce the expression of the target protein should, in theory, alter the cell's sensitivity to this compound. If knocking down the target protein makes the cells more resistant to this compound-induced cytotoxicity, it strongly validates that protein as a key mediator of the compound's effect. mdpi.com

Table 5: Hypothetical Experimental Validation Data for the Interaction between this compound and Target Protein X
Experimental MethodResultConclusion
Surface Plasmon Resonance (SPR)Kd = 500 nMDirect, high-affinity binding is confirmed. nih.gov
Isothermal Titration Calorimetry (ITC)Thermodynamically favorable binding observed.Confirms direct interaction and provides thermodynamic profile. nih.gov
Target Knockdown (siRNA) in HeLa cellsIC50 of this compound increased from 2 µM to 15 µM.Target X is functionally important for this compound's cytotoxic activity. mdpi.com
Enzyme Activity AssayThis compound inhibits the activity of purified Target X with an IC50 of 1.5 µM.This compound directly modulates the function of Target X.

Enzyme Inhibition Assays

No studies reporting the inhibitory effects of this compound on specific enzymes have been identified. Consequently, no data on parameters such as IC₅₀ or Kᵢ values are available to be presented in a data table or discussed in this section.

Receptor Binding Studies

There is a lack of published research investigating the binding affinity of this compound to any specific cellular receptors. As a result, data regarding its potential as a ligand, including dissociation constants (Kd) or binding specificity, are absent from the scientific literature.

Protein-Ligand Interaction Analysis

No structural biology or computational chemistry studies detailing the direct interaction of this compound with any protein target have been found. This includes a lack of information on binding modes, specific amino acid interactions, or any form of protein-ligand complex analysis.

Key Challenges and Future Directions

The journey of Dermatolactone from a novel natural product to a potential therapeutic agent is met with several challenges. The low yield from its natural source is a significant bottleneck for further research and development. cdnsciencepub.com Therefore, optimizing fermentation conditions or developing a more efficient total synthesis route is a key priority.

Future research will likely focus on several areas:

Elucidation of the Biosynthetic Pathway: Understanding how the fungus produces this compound could enable its production through metabolic engineering, potentially leading to higher yields.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound will help to identify the key structural features responsible for its biological activity and to optimize its therapeutic properties.

Mechanism of Action Studies: Investigating how this compound exerts its cytotoxic and antimicrobial effects at a molecular level is crucial for its development as a drug candidate.

Conclusion

Fungal Bioproduction and Associated Microorganisms

The production of the sesquiterpene this compound is rooted in the metabolic processes of specific fungal species. Its discovery and subsequent identification have been linked to distinct groups of fungi, highlighting the diversity of microbial sources for novel chemical compounds.

This compound was first isolated from an Ascomycete fungus belonging to the Dermateaceae family. researchgate.netnih.govresearchgate.net This family of fungi is known for its diverse species, many of which are plant pathogens or saprobes. rhs.org.uk The initial discovery was made during screenings of fungal extracts for bioactive compounds, where this compound was identified as a novel cytotoxic sesquiterpene. nih.gov Alongside this compound, the nematicidal compound 5-pentyl-2-furaldehyde was also isolated from the same fungal extract. researchgate.netnih.gov

While first identified in an Ascomycete, this compound and its associated metabolites have also been linked to Basidiomycete fungi, notably Irpex lacteus. researchgate.net Irpex lacteus is a white-rot fungus commonly found on dead wood. mdpi.com The compound 5-pentyl-2-furaldehyde, which was co-isolated with this compound from the Dermateaceae species, had been previously reported from Irpex lacteus. nih.govresearchgate.net Further research has confirmed that Irpex lacteus and related strains produce a variety of volatile and non-volatile secondary metabolites. jst.go.jpjircas.go.jp

Co-occurring metabolites isolated from these fungi are diverse. From the Dermateaceae ascomycete, 5-pentyl-2-furaldehyde was identified. nih.gov Cultures of Irpex lacteus have been found to produce a range of other sesquiterpenoids and compounds, including irlactins A–E, irpexolidal, and conocenol B. researchgate.netresearchgate.net

The production of secondary metabolites like this compound is highly dependent on the specific cultivation conditions of the fungus. While precise parameters for maximizing this compound yield are not extensively detailed in the literature, general principles of fungal cultivation for metabolite production apply. Key parameters that can be optimized include the composition of the culture medium, pH, temperature, and aeration.

For many fungi, including species of Aspergillus, Penicillium, and Streptomyces, the choice of carbon and nitrogen sources is critical. fortunejournals.com For instance, glycerol (B35011) and mannose have been shown to support pigment production in Streptomyces, while peptone and sodium caseinate are effective nitrogen sources. fortunejournals.com The pH of the culture medium is also a crucial factor, with optimal ranges often falling between 7.6 and 8.0 for certain species. fortunejournals.com Temperature plays a significant role, with many fungi used for metabolite production being incubated at temperatures between 28°C and 30°C. fortunejournals.com The cultivation of Irpex lacteus has been successfully carried out on media such as Potato Dextrose Agar (PDA). jircas.go.jp Submerged fermentation in liquid broth, often using shakers to ensure adequate aeration, is a common method for upscaling production. jbiochemtech.comresearchgate.net

The fungi that produce this compound and related compounds occupy specific ecological niches that influence their metabolic activity. Irpex lacteus is a saprophyte, playing a role as a primary decomposer of wood in forest ecosystems. mdpi.comlibretexts.org Fungi within the Dermateaceae family can be found in various habitats, including soil and as parasites on plants. rhs.org.uklibretexts.org Some fungi exist as endophytes, living within plant tissues without causing disease. researchgate.net

The biosynthesis of secondary metabolites is often a response to environmental stimuli and ecological pressures. mdpi.com These compounds are not essential for primary growth but can provide a competitive advantage. nih.gov Factors such as nutrient limitation, competition with other microorganisms, and changes in physical conditions like temperature and humidity can trigger the production of these bioactive molecules. mdpi.combiorxiv.org For example, intense competition for resources in oligotrophic (low-nutrient) environments like caves can enhance the production of antimicrobial compounds by fungi. mdpi.com Therefore, the production of this compound in its natural habitat is likely influenced by complex interactions within its microbial community and its response to environmental stressors. nih.govnih.gov

Cultivation Parameters for Optimal Metabolite Production

Isolation and Purification Techniques

The process of obtaining pure this compound from its fungal source involves a multi-step procedure of extraction and purification.

The initial step in isolating this compound involves extracting the compound from the fungal culture. Typically, the fungus is grown in a liquid fermentation broth. jbiochemtech.com After a suitable incubation period, the fungal mycelium is separated from the liquid culture supernatant, usually by filtration using materials like Whatman filter paper. researchgate.net

The bioactive compounds, including this compound, can be present in either the culture filtrate or within the fungal mycelium. Extraction is commonly performed using organic solvents. Ethyl acetate (B1210297) is a frequently used solvent for extracting sesquiterpenes and other secondary metabolites from the culture supernatant. researchgate.net The crude extract obtained after solvent evaporation is then subjected to further purification steps. jbiochemtech.com A common subsequent step is purification using chromatographic techniques to separate the various compounds in the crude extract and isolate the pure this compound. nih.gov

Comprehensive Spectroscopic Methods for Structural Determination

The elucidation of this compound's structure relied heavily on a suite of spectroscopic methods. These techniques provided critical, complementary pieces of information regarding the molecule's formula, functional groups, and the intricate network of carbon-carbon and carbon-hydrogen connectivities. nih.govuni-regensburg.de

Nuclear Magnetic Resonance (NMR) spectroscopy was central to mapping out the molecular structure of this compound. uni-regensburg.de One-dimensional (1D) NMR, including ¹H and ¹³C spectra, offered initial insights into the types and number of hydrogen and carbon environments within the molecule. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were then employed to piece together the molecular fragments into the complete sesquiterpene skeleton. uzh.chemory.educam.ac.uk

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number of distinct carbon atoms. acs.orglibretexts.org COSY experiments establish proton-proton (H-H) correlations through two or three bonds, identifying adjacent protons. magritek.com HMBC experiments are crucial for establishing longer-range (typically 2-3 bond) correlations between protons and carbons, which allows for the connection of molecular fragments across quaternary carbons or heteroatoms. cam.ac.uk While the precise chemical shifts and coupling constants for this compound are detailed in the primary literature, the data collectively allowed for the assignment of all proton and carbon signals. nih.gov

Table 1: ¹H NMR Spectroscopic Data Summary for this compound

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz 2D NMR Correlations (COSY, HMBC)

Table 2: ¹³C NMR Spectroscopic Data Summary for this compound

Carbon Assignment Chemical Shift (δ) ppm 2D NMR Correlations (HMBC)

Mass spectrometry (MS) was used to determine the molecular weight of this compound. uni-regensburg.de High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. This technique was essential for establishing the elemental composition of C₁₅H₁₈O₃ for this compound, confirming its classification as a sesquiterpene. uni-regensburg.de

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionization Mode Calculated m/z Measured m/z Molecular Formula

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided key information about the functional groups present in this compound. IR spectroscopy is used to identify characteristic vibrations of specific chemical bonds. scribd.com In the case of this compound, IR analysis would have been critical in identifying the presence of a carbonyl group (C=O) associated with the lactone ring and any hydroxyl (-OH) or carbon-carbon double bond (C=C) functionalities.

UV-Vis spectroscopy provides information about electronic transitions within the molecule, typically highlighting conjugated systems. uobabylon.edu.iq The presence of any conjugated double bonds or carbonyl groups in this compound would give rise to characteristic absorption maxima (λ_max) in its UV-Vis spectrum.

Mass Spectrometry (MS) Techniques (e.g., HRMS)

Determination of Stereochemical Configuration and Absolute Stereochemistry

The relative stereochemistry of this compound, which describes the spatial orientation of its substituents relative to each other, was established through NMR analysis, likely using Nuclear Overhauser Effect (NOE) experiments. uni-regensburg.de NOE data reveals through-space proximity between protons, allowing for the determination of their relative positions in the 3D structure.

However, the determination of the absolute stereochemistry, which defines the precise three-dimensional arrangement of atoms and distinguishes between the two possible enantiomers, had not been accomplished as of 2018. uni-regensburg.de Establishing the absolute configuration typically requires methods such as X-ray crystallography of a suitable crystal, chiral synthesis, or the use of chiral derivatizing agents like Mosher's acid followed by NMR analysis. usm.edulibretexts.org To date, a total synthesis or X-ray crystallographic analysis of this compound has not been reported in the literature, leaving its absolute configuration undetermined. uni-regensburg.de

Conformational Analysis and Dynamic Properties

Specific studies on the conformational analysis and dynamic properties of this compound are not extensively reported in the scientific literature. Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. nobelprize.orglumenlearning.com For a complex, fused-ring system like this compound, the molecule is relatively rigid, but some degree of flexibility may exist, particularly in any side chains or less constrained parts of the rings. Understanding the preferred conformation is important as it often relates directly to the molecule's biological activity. Such analysis is typically performed using a combination of NMR spectroscopy and computational methods like Density Functional Theory (DFT) calculations. emory.edu

Hypothesized Biosynthetic Route within Fungal Primary and Secondary Metabolism

The biosynthesis of this compound is believed to follow the well-established isoprenoid pathway, a fundamental route for the production of a vast array of natural products in fungi. google.comgenome.jp This pathway is responsible for synthesizing terpenoids, which are classified based on the number of five-carbon isoprene (B109036) units they contain. mdpi.com Sesquiterpenoids, such as this compound, are C15 compounds derived from three isoprene units. mdpi.comencyclopedia.pub

The journey begins with primary metabolism, where acetyl-CoA is converted into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) pathway. genome.jppnas.org These two molecules are the fundamental building blocks for all isoprenoids. mdpi.com

Table 1: Key Stages of the Hypothesized Biosynthetic Route for this compound

StageDescriptionKey Molecules
Primary Metabolism Formation of the basic five-carbon isoprene units.Acetyl-CoA, Mevalonic Acid, Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP)
Secondary Metabolism Assembly of the C15 backbone and subsequent modifications.Farnesyl Pyrophosphate (FPP), Sesquiterpene scaffold
Lactone Formation Cyclization to form the characteristic lactone ring.Oxidized sesquiterpene intermediate

Identification of Biosynthetic Precursors and Intermediates

The direct precursor to all sesquiterpenoids, including this compound, is farnesyl pyrophosphate (FPP). encyclopedia.pubresearchgate.net FPP is a C15 isoprenoid formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP. plos.org This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPS). plos.org

Once FPP is formed, it enters the realm of secondary metabolism, where it is transformed by a class of enzymes known as sesquiterpene synthases (STSs) or sesquiterpene cyclases. nih.govmdpi.com These enzymes catalyze the complex cyclization of the linear FPP molecule into a variety of cyclic sesquiterpene scaffolds. encyclopedia.pubnih.gov While the specific intermediate sesquiterpene scaffold for this compound has not been definitively identified, it is the product of one such cyclization reaction. Following the formation of the initial carbon skeleton, a series of oxidative modifications are thought to occur, leading to an intermediate that is primed for lactonization. nih.gov

Enzymatic Transformations and Key Biocatalytic Steps in Lactone Formation

The formation of the lactone ring is a critical step in the biosynthesis of this compound. Lactones are cyclic esters, and their formation in fungi can occur through several enzymatic pathways. researchgate.net In the context of sesquiterpenoid lactones, the process generally involves the oxidation of the hydrocarbon backbone, followed by an intramolecular cyclization.

Key enzymatic steps likely include:

Hydroxylation: Cytochrome P450 monooxygenases are frequently involved in introducing hydroxyl groups onto the sesquiterpene scaffold. This step is crucial for creating the necessary functional groups for lactonization.

Oxidation: Further oxidation of the hydroxylated intermediate, potentially by dehydrogenases, can form a carboxylic acid.

Lactonization: The final step is the intramolecular esterification between the carboxylic acid and a hydroxyl group elsewhere on the molecule, forming the stable lactone ring. This can sometimes occur spontaneously, but it is often catalyzed by specific enzymes called lactonases to ensure efficiency and stereochemical control. rsc.orgmdpi.com

While the specific enzymes responsible for these transformations in the this compound pathway have not been characterized, these general principles of fungal secondary metabolite biosynthesis provide a strong hypothetical framework. researchgate.net

Genetic Basis of Biosynthesis and Gene Cluster Analysis (as inferred from related studies)

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). asm.orgplos.org This co-localization facilitates the coordinated regulation of all the enzymes required to produce the final compound.

Genome sequencing of dermatophytes, such as Trichophyton rubrum, has revealed a significant number of putative secondary metabolite gene clusters. asm.orgasm.org Although a specific BGC for this compound has not yet been identified, it is highly probable that one exists. Based on the analysis of other fungal sesquiterpenoid BGCs, a putative this compound cluster would be expected to contain:

A sesquiterpene synthase (STS) gene responsible for cyclizing FPP.

Genes encoding one or more cytochrome P450 monooxygenases for hydroxylation.

Genes for dehydrogenase and/or other oxidative enzymes.

Potentially a gene for a lactonase.

Genes for transport proteins and transcription factors that regulate the expression of the cluster.

The study of these gene clusters in dermatophytes and related fungi is an active area of research that holds the key to fully elucidating the biosynthetic pathway of this compound and other important fungal secondary metabolites. nih.govresearchgate.net

Structure Activity Relationship Sar Studies

Correlation of Chemical Structure with Biological Potency

The cytotoxic activity reported for dermatolactone suggests that its structure allows it to effectively interact with cellular components, potentially inhibiting cell growth or inducing apoptosis. nih.gov The potency of sesquiterpene lactones is often correlated with the presence of reactive functional groups that can form covalent bonds with biological macromolecules, such as enzymes or transcription factors. mdpi.comresearchgate.net The specific arrangement of the fused ring system in this compound creates a distinct conformational profile that is likely critical for its biological activity.

To illustrate the correlation between chemical structure and biological potency in related compounds, the following table presents data on the cytotoxic activity of various sesquiterpene lactones.

CompoundCore StructureKey Functional GroupsBiological Potency (IC₅₀)Target Cell Line
Parthenolide Germacranolideα-methylene-γ-lactone1.5 µMHeLa
Costunolide Germacranolideα-methylene-γ-lactone5.2 µMA549
Helenalin Pseudoguaianolideα-methylene-γ-lactone, cyclopentenone0.3 µMJurkat
Alantolactone Eudesmanolideα-methylene-γ-lactone2.1 µMMCF-7

This table presents representative data for illustrative purposes and is compiled from various sources on sesquiterpene lactone activity. The specific values can vary based on experimental conditions.

Impact of Specific Functional Groups on Activity Profiles

The chemical reactivity and, consequently, the biological activity of this compound are heavily influenced by its constituent functional groups. The furo[2,3-b]furanone moiety is a significant feature. Lactones, particularly α,β-unsaturated lactones, are known to be reactive electrophiles. mdpi.com This electrophilicity allows them to act as Michael acceptors, reacting with nucleophilic residues like the thiol groups of cysteine in proteins. sci-hub.se This covalent modification of key cellular proteins is a common mechanism of action for many biologically active sesquiterpene lactones and is likely a major contributor to this compound's cytotoxicity. encyclopedia.pubmdpi.com

The vinyl group attached to the cyclopentene (B43876) ring is another important functional group. Its presence introduces a site of unsaturation that can participate in various interactions with biological targets. Furthermore, the two methyl groups on the cyclopentene ring contribute to the lipophilicity of that portion of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins.

Analog TypeModificationImpact on ActivityRationale
Unsaturated Lactone Analogs Saturation of the α,β-double bondDecreased activityReduces the Michael acceptor reactivity, preventing covalent bonding with target proteins.
Vinyl Group Analogs Reduction to an ethyl groupVariable, often decreased activityAlters the electronic and steric profile, potentially affecting target binding.
Hydroxylated Analogs Introduction of hydroxyl groupsVariable activityCan increase water solubility but may also alter binding interactions or create new metabolic pathways.

Influence of Stereochemistry on Biological Effects

Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound. nih.gov The specific spatial arrangement of atoms and functional groups determines the molecule's shape and its ability to bind to chiral biological targets such as enzymes and receptors. Current time information in Bangalore, IN. The relative stereochemistry of the fused ring system in this compound, defined as (3aR,6aR) in one of its enantiomeric forms, dictates the precise three-dimensional orientation of the substituent groups. nih.gov

Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit significantly different biological activities. One isomer may be highly active, while another may be less active or even inactive. This is because the binding sites of biological targets are themselves chiral and will preferentially interact with a molecule that has a complementary shape. While specific studies on the different stereoisomers of this compound are not available, it is a well-established principle that the biological effects of sesquiterpene lactones are highly dependent on their stereochemistry.

Design Principles for Modifying or Enhancing Biological Activity

Based on the general principles of SAR for sesquiterpene lactones and other natural products, several design strategies can be proposed to modify or potentially enhance the biological activity of this compound.

Modification of the Lactone Ring: The α,β-unsaturated lactone is often considered a "warhead." Introducing different substituents on the lactone ring could modulate its reactivity. For example, adding electron-withdrawing groups could enhance its electrophilicity and potentially increase its potency.

Alteration of the Sesquiterpene Skeleton: Changes to the carbocyclic framework could lead to analogs with improved selectivity or altered pharmacokinetic properties. This could involve changing ring sizes, introducing or removing double bonds, or altering the substitution pattern.

Functional Group Interconversion: The vinyl group could be converted to other functional groups, such as an epoxide or a diol, to probe its role in target binding and potentially create new interactions. The methyl groups could also be modified to explore the impact of lipophilicity in that region of the molecule.

Stereochemical Modifications: The synthesis of other stereoisomers of this compound would be a valuable endeavor to understand the importance of the natural configuration for its biological activity. This could reveal which stereochemical features are essential for binding and which can be altered.

A systematic approach to synthesizing and testing analogs based on these principles would be necessary to build a comprehensive SAR profile for this compound and to unlock its full potential as a lead compound for drug discovery.

Advanced Analytical Methodologies for Research Applications

Development and Validation of Quantitative Analytical Methods for Research Samples

Accurate quantification of Dermatolactone in various research samples is fundamental for understanding its biosynthesis, stability, and biological activity. The development of robust and validated analytical methods is a prerequisite for reliable research findings.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the quantitative analysis of sesquiterpene lactones like this compound from complex matrices. nih.govresearchgate.netconicet.gov.ar Given that this compound is isolated from the fermentation broth of an Ascomycete fungus, methods must be developed to handle matrix components such as residual media, proteins, and other secondary metabolites that can interfere with analysis. researchgate.net

A typical workflow for developing a quantitative chromatographic method involves:

Sample Preparation: This is a critical step to isolate the analyte and remove interfering substances. For a fermentation broth, this may involve liquid-liquid extraction with a solvent like ethyl acetate (B1210297), followed by solid-phase extraction (SPE) for further cleanup and concentration.

Chromatographic Separation: A reversed-phase C18 column is commonly used for separating sesquiterpene lactones. conicet.gov.arnih.gov A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often acidified with formic acid to improve peak shape) allows for the effective separation of this compound from other metabolites. nih.govnih.gov

Detection: A Diode Array Detector (DAD) or UV detector is often employed, with the detection wavelength set to the absorption maximum of the analyte, typically around 210-225 nm for sesquiterpene lactones lacking extensive chromophores. nih.govnih.gov

Method Validation: The method must be validated according to established guidelines to ensure its reliability. Key validation parameters, with typical acceptance criteria derived from analogous sesquiterpene lactone analyses, are summarized in the table below. nih.govresearchgate.netoup.com

Table 1: Typical Validation Parameters for a Quantitative HPLC/UPLC Method

Parameter Description Typical Value/Criteria
Linearity (R²) Establishes the relationship between concentration and detector response. > 0.998
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. 1-20 ng/mL
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. 5-180 ng/mL
Accuracy (% Recovery) The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments. 97-103%
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly. < 5-10%
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. No interference at the retention time of the analyte.

While chromatography is the standard, spectroscopic methods offer alternative or complementary approaches for quantification.

UV-Vis Spectrophotometry: For sesquiterpene lactones containing an α-methylene-γ-lactone moiety, a spectrophotometric method can be employed. This involves a derivatization reaction with a thiol-containing reagent, such as cysteine ethyl ester. The reaction forms an adduct, and the decrease in the concentration of a coloring agent that reacts with the excess thiol (like Ellman's reagent) can be measured, allowing for indirect quantification. researchgate.netnih.gov However, the selectivity of this method must be carefully validated, as other compounds in the extract could react with the reagents. nih.gov

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy, primarily known for structure elucidation, can also be a powerful quantitative tool. frontiersin.orgnih.gov As a primary analytical method, qNMR allows for the direct measurement of an analyte's purity or concentration against a certified internal standard of known purity. nih.govbwise.krsigmaaldrich.com The key advantage is that the signal intensity is directly proportional to the number of nuclei, making it independent of the compound's specific structure, provided that a unique, well-resolved proton signal is available for integration. ox.ac.uk This method is non-destructive and highly accurate but less sensitive than chromatographic techniques. frontiersin.org

Table 2: Comparison of Spectroscopic Quantification Methods for this compound

Feature UV-Vis Spectrophotometry (with Derivatization) Quantitative NMR (qNMR)
Principle Indirect measurement based on chemical reaction and colorimetry. Direct comparison of signal integrals to a certified internal standard.
Selectivity Moderate; depends on the specificity of the derivatization reaction. High; based on unique, resolved signals for the analyte.
Sensitivity Moderate to high. Relatively low.
Sample Throughput High; suitable for plate-based assays. Low to moderate.
Sample Destruction Yes (sample is chemically altered). No (sample can be recovered).
Requirement Analyte must have a reactive functional group (e.g., α-methylene-γ-lactone). A pure, stable internal standard and a resolved analyte signal are needed.

Chromatographic Quantification in Complex Biological Matrices (e.g., fermentation broths, cell lysates, in vitro assay samples)

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling and Identification of Related Compounds

To understand the metabolic context of this compound, hyphenated techniques that couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry are indispensable. These methods are crucial for metabolite profiling of the producing fungus and for identifying novel, structurally related compounds. wsu.eduresearchgate.net

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the premier tool for analyzing non-volatile secondary metabolites like sesquiterpene lactones in complex extracts. nih.govnih.gov In a typical workflow, the fungal extract is separated by UPLC, and the eluent is introduced into a high-resolution mass spectrometer (such as an Orbitrap or Q-TOF). lcms.cz The instrument acquires full-scan MS data to determine the accurate mass of the metabolites and MS/MS data, where specific ions are fragmented to produce a characteristic pattern. This fragmentation data serves as a fingerprint for the molecule, which can be used to identify known compounds by comparison to spectral libraries or to elucidate the structure of new compounds. nih.govtandfonline.com This approach is essential for dereplication (quickly identifying known compounds) and for discovering new this compound analogs or biosynthetic precursors. researchgate.netrhhz.net

GC-MS: Gas Chromatography-Mass Spectrometry is well-suited for the analysis of volatile and semi-volatile compounds. plos.orgresearchgate.net Many sesquiterpenes are sufficiently volatile to be analyzed by GC-MS, which can provide high-resolution separation and valuable mass spectral data for identification. nih.govmdpi.com For less volatile sesquiterpenoids, derivatization may be required to increase their volatility and thermal stability. GC-MS analysis of the fungal headspace or extract can reveal the presence of volatile sesquiterpene precursors or related compounds, complementing the data from LC-MS. researchgate.netnih.gov

Table 3: Workflow for LC-MS/MS-Based Metabolite Profiling

Step Description
1. Cultivation & Extraction Grow the this compound-producing fungus under various conditions and extract secondary metabolites with an organic solvent.
2. UPLC Separation Inject the extract onto a UPLC system to separate the complex mixture of metabolites based on their physicochemical properties.
3. HRMS Analysis Detect eluting compounds with a high-resolution mass spectrometer to obtain accurate mass measurements (m/z).
4. MS/MS Fragmentation Subject selected precursor ions to fragmentation to generate a unique MS/MS spectrum for each compound.
5. Data Processing Use specialized software to detect features (unique m/z and retention time pairs) and align chromatograms across different samples.
6. Compound Annotation Compare the accurate mass and MS/MS spectra against public or proprietary databases (e.g., METLIN, GNPS) for dereplication.
7. Structural Elucidation For unknown compounds, interpret fragmentation patterns and use other data (e.g., NMR) to propose a chemical structure.

Automation and Miniaturization in Analytical Chemistry for High-Throughput Screening in Research

The discovery of new bioactive compounds like this compound and the evaluation of their biological activities often require testing thousands of samples. Automation and miniaturization are key to making this feasible. nih.gov

High-Throughput Screening (HTS) combines miniaturized assays, robotics, and automated data analysis to rapidly screen large chemical libraries or, in the case of natural products, vast collections of microbial extracts. mdpi.com Since this compound exhibits cytotoxic and nematicidal properties, HTS assays can be designed to find new fungal strains that produce it or to discover novel compounds with similar activities. nih.gove-nps.or.krresearchgate.netresearchgate.net

An HTS workflow for discovering cytotoxic compounds would typically involve:

Library Generation: A large number of diverse fungal strains are cultured in small volumes (e.g., in 96- or 384-well deep-well plates) and then extracted.

Assay Miniaturization: The bioassay is adapted to a microplate format. For cytotoxicity, this could be seeding cancer cells (e.g., MDA-MB-231) into 96-well plates. e-nps.or.kr For nematicidal activity, the nematode C. elegans is often used in a liquid medium in microplates. nih.govacs.org

Automated Screening: Robotic liquid handlers are used to add the fungal extracts to the assay plates.

Automated Readout: After an incubation period, an automated plate reader measures the assay endpoint. For cytotoxicity, a colorimetric assay like the MTT assay can measure cell viability. scialert.net For nematicidal activity, automated imaging systems can quantify nematode mortality. acs.org

Hit Identification: Samples that show significant activity ("hits") are flagged for further investigation, including isolation and structure elucidation of the active compound, often using the LC-MS/MS methods described above. e-nps.or.kr Automated online sample preparation coupled directly to an LC-MS system can further accelerate the analysis of these hits. lcms.cz

Table 4: Key Components of an Automated High-Throughput Screening (HTS) System

Component Function Example
Sample Library A large, organized collection of fungal extracts. Arrayed in 96- or 384-well plates.
Liquid Handling Robot Precisely and rapidly transfers liquids (extracts, reagents) to assay plates. Automated pipetting stations.
Incubator Provides a controlled environment for cell/organism growth. Robotic, temperature- and CO₂-controlled incubators.
Plate Reader/Imager Automatically measures the signal from each well of the microplate. Spectrophotometer, fluorescence reader, automated microscope.
Data Analysis Software Processes the raw data, calculates activity, and identifies "hits". Custom or commercial HTS data analysis packages.

Broader Research Implications and Future Perspectives

Contributions to Sesquiterpene Chemistry and Natural Products Discovery

The discovery of Dermatolactone has made a notable contribution to the field of sesquiterpene chemistry. Sesquiterpenes are a diverse class of natural products built from three isoprene (B109036) units, and the identification of a new structural skeleton is a significant event. nih.gov The unique fused furofuran ring system of this compound expands the known chemical space of fungal metabolites. nih.govrsc.org

The elucidation of its structure, accomplished through spectroscopic methods, provides a new template for synthetic chemists and challenges researchers to devise novel strategies for its total synthesis. nih.gov Furthermore, the discovery of this compound underscores the vast, untapped reservoir of chemical novelty within the fungal kingdom. As genomic and metabolomic techniques advance, it is becoming clear that the biosynthetic potential of microorganisms is far greater than previously understood. nih.gov this compound serves as a prime example of a unique molecule discovered through the exploration of microbial sources, encouraging further bioprospecting efforts in search of new bioactive compounds. nih.govumich.edu

Potential for Development of Research Probes and Tool Compounds

A chemical probe is a small molecule used to study biological processes and protein functions, often by inhibiting a specific target. labroots.com Given its potent cytotoxic activity, this compound holds potential as a starting point for the development of such research tools. nih.govnih.gov To serve as a reliable probe, a compound must be well-characterized, potent, and selective for its target. labroots.comnih.gov

The journey for this compound from a bioactive natural product to a validated chemical probe would involve several key steps:

Target Identification: The primary research goal is to identify the specific cellular protein(s) or pathway(s) that this compound interacts with to exert its cytotoxic effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound would help to identify the key structural features (pharmacophore) responsible for its activity. This knowledge is crucial for optimizing potency and selectivity. mdpi.com

Development of Inactive Controls: A critical component of a chemical probe is the availability of a structurally similar but biologically inactive analogue to serve as a negative control in experiments. labroots.com

If these characteristics can be defined and optimized, this compound-based probes could be invaluable for dissecting the mechanisms of cell death and identifying new potential targets for therapeutic intervention in diseases like cancer. nih.gov

Elucidation of this compound's Ecological Role and Chemical Ecology

Chemical ecology is the study of the chemical signals that mediate interactions between living organisms. wikipedia.org Natural products like this compound are not produced by chance; they typically serve a specific function for the producing organism. Given that this compound was isolated from a fungus and exhibits cytotoxic and nematicidal activities, its primary ecological role is likely related to defense. nih.gov

Future research in this area could explore several hypotheses:

Allelopathy: this compound may inhibit the growth of competing microorganisms (bacteria and other fungi) in its immediate environment, ensuring access to resources. This is a common strategy among soil and wood-rotting fungi.

Defense against Grazers: The compound's toxicity could deter fungivorous organisms, such as nematodes (as suggested by its nematicidal activity), insects, or other small invertebrates. nih.gov

Signaling Molecule: While less likely to be its primary role, some secondary metabolites can act as signaling molecules within a fungal colony or in symbiotic interactions. nih.gov

Investigating these possibilities would involve co-culture experiments with other microbes and testing the compound's effects on various fungivores. Understanding the ecological function of this compound provides context for its biological activity and can offer insights into chemically-mediated interactions in its natural habitat. nih.govnih.gov

Future Directions in Biosynthetic Pathway Elucidation and Engineering

Understanding how this compound is made by its parent fungus is a key research frontier. The elucidation of its biosynthetic pathway would involve identifying the specific genes and enzymes responsible for converting a simple precursor, likely farnesyl pyrophosphate (the universal precursor for sesquiterpenes), into the final complex structure. This process typically involves an array of enzymes, including terpene cyclases, which form the initial carbon skeleton, and tailoring enzymes like cytochrome P450 monooxygenases and dehydrogenases, which add functional groups. dtu.dk

Modern approaches to pathway elucidation combine genomics, transcriptomics, and metabolomics. whiterose.ac.uk By sequencing the genome of the producing fungus and comparing gene expression under conditions that favor this compound production, researchers can identify a candidate gene cluster. The function of these genes can then be confirmed through heterologous expression in a host organism like yeast (Saccharomyces cerevisiae) or E. coli. dtu.dkwhiterose.ac.uk Once the pathway is known, it can be engineered to increase the yield of this compound or to create novel analogues by introducing or modifying enzymes in the pathway. dtu.dk

Advanced Synthetic Biology Approaches for Sustainable Production

The production of many valuable natural products is often limited by the low yields from their native sources. nih.gov Synthetic biology offers a powerful solution by transferring the biosynthetic pathway into a microbial chassis that is optimized for industrial fermentation. nih.govnih.gov

For this compound, a sustainable production platform could be developed using the following synthetic biology strategies: numberanalytics.com

Host Selection: Escherichia coli and Saccharomyces cerevisiae are common choices due to their fast growth and well-established genetic tools. nih.gov

Pathway Reconstruction: The entire set of genes responsible for this compound biosynthesis would be introduced into the chosen host. biorxiv.org

Metabolic Engineering: The host's metabolism would be rewired to increase the supply of the farnesyl pyrophosphate precursor and to direct metabolic flux towards this compound production. nih.gov

Process Optimization: Fermentation conditions would be optimized to maximize the yield and simplify the purification of the final product.

These advanced approaches could provide a reliable and scalable source of this compound, not only for further research but also for any potential future applications, bypassing the need to cultivate the original, potentially slow-growing fungus. adlittle.com

Prospects for Mechanistic Investigations into Novel Biological Interactions

The discovery of a new bioactive molecule with a novel structure opens the door to uncovering new biological mechanisms. nih.gov The cytotoxic activity of this compound suggests it interacts with a fundamental cellular process. nih.gov A critical area of future research will be to investigate the precise molecular mechanism behind this cytotoxicity. nih.gov

Potential avenues for mechanistic studies include:

Target Deconvolution: Using techniques such as affinity chromatography, proteomics, or genetic screens to identify the specific protein(s) that this compound binds to.

Cellular Pathway Analysis: Investigating how this compound affects various cellular processes, such as the cell cycle, apoptosis (programmed cell death), or cellular signaling pathways.

Mechanism of Nematicidal Action: Determining how the compound kills nematodes, which could reveal novel targets for anthelmintic agents.

Because this compound has a unique structure, it may interact with its biological target in a novel way or interact with a target that has not been previously identified as 'druggable'. nih.gov Such investigations could significantly advance our understanding of fundamental biology and potentially uncover new strategies for intervening in human diseases. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key chemical and physical properties of the this compound molecule. Data sourced from PubChem. nih.gov

PropertyValue
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name (3aR,6aR)-3-(2-ethenyl-4,4-dimethylcyclopenten-1-yl)-3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-5-one
InChIKey FZBGHAWOESBUMD-GYYYEOQOSA-N
Canonical SMILES CC1(CC(=C(C1)C2CO[C@H]3[C@@H]2CC(=O)O3)C=C)C
XLogP3 2.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Table 2: Reported Biological Activities of this compound This table outlines the biological activities of this compound as identified in the initial discovery report. nih.gov

Activity TypeDescriptionOrganism(s)
Cytotoxicity The ability to kill cells.Tested against various cell lines (specifics from the original paper would be needed for full detail).
Nematicidal The ability to kill nematodes (roundworms).Caenorhabditis elegans
Antibacterial The ability to inhibit bacterial growth.Tested against Gram-positive bacteria.

Q & A

Q. How should researchers address confounding variables in observational studies linking this compound exposure to long-term dermatological outcomes?

  • Methodological Answer: Use propensity score matching to balance covariates (e.g., age, comorbidities). Apply multivariable regression models to adjust for confounders. Validate findings with Mendelian randomization or longitudinal cohort studies to infer causality .

Q. What integrative approaches are recommended for elucidating this compound’s multi-omics interactions (e.g., transcriptomic, proteomic)?

  • Methodological Answer: Combine RNA sequencing (RNA-seq) with tandem mass tag (TMT)-based proteomics to map pathway alterations. Use bioinformatics pipelines (e.g., Gene Ontology enrichment, STRINGdb) for network analysis. Correlate omics data with phenotypic outcomes (e.g., barrier function assays) to prioritize mechanistic hypotheses .

Methodological Best Practices

  • Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in observational data, emphasizing consistency, temporality, and biological plausibility .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo) and sharing code via GitHub .
  • Ethical Compliance : Secure informed consent for human-derived samples and disclose conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.